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Reltecimod Technical Support Center: Optimizing Single-Dose Administration for Maximum Efficacy

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Compound of Interest		
Compound Name:	Reltecimod	
Cat. No.:	B610440	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers working with **Reltecimod** (formerly AB103). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical and clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Reltecimod**?

A1: **Reltecimod** is a synthetic peptide that acts as a selective T-cell costimulation blocker.[1] It functions by binding to the dimer interface of the CD28 receptor on T-cells.[2] This interaction modulates the acute inflammatory response that can lead to systemic organ failure, without causing broad immunosuppression.[3][4] By targeting this early step in the host immune response, **Reltecimod**'s activity is independent of the pathogen type.[2]

Q2: What is the recommended single-dose administration protocol for **Reltecimod** in a clinical research setting?

A2: In the Phase 3 ACCUTE trial for Necrotizing Soft Tissue Infections (NSTI), **Reltecimod** was administered as a single intravenous dose of 0.5 mg/kg.[5][6] This infusion was given over 10 minutes, in conjunction with standard of care, which includes surgical debridement, antibiotic







therapy, and supportive care.[3] The timing of administration in the trial was within 6 hours of the diagnosis of NSTI.[5][6]

Q3: Why is a single dose of **Reltecimod** considered optimal?

A3: Preclinical studies in mouse models of lethal infection have shown that a single intravenous dose of **Reltecimod** (5 mg/kg) resulted in significantly greater survival compared to saline-treated controls.[7] Notably, in these models, the administration of a single therapeutic dose was superior to two or multiple doses.[7] A single dose was associated with an early decrease in cytokine and chemokine levels, an effect that was not improved by a second dose.[7]

Q4: What are the key efficacy endpoints to monitor when assessing **Reltecimod**'s effect in a clinical setting?

A4: The primary endpoint used in the ACCUTE trial was the Necrotizing Infection Clinical Composite Endpoint (NICCE). A patient was considered a "responder" if they met all five of the following criteria at Day 28:

- Alive at Day 28
- ≤ 3 debridements through Day 14
- No amputation performed after the first debridement
- Day 14 modified Sequential Organ Failure Assessment (mSOFA) score ≤ 1
- Reduction of ≥ 3 mSOFA score points between Baseline and Day 14[8][9]

A key secondary endpoint is the resolution of organ dysfunction, which has been shown to be associated with improved 90-day mortality.[2][3]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Action
Suboptimal efficacy in a preclinical animal model	Timing of Administration: Reltecimod is most effective when administered early in the inflammatory cascade.	In the CLP mouse model, administer Reltecimod 1-2 hours after the procedure for optimal results.[7]
Dosage: The dosage used may not be optimal for the specific animal model.	The effective dose in mouse models of infection was a single intravenous dose of 5 mg/kg.[7] Dose-response studies may be necessary for other models.	
Severity of Infection: The induced infection may be too severe for the therapeutic to show a significant effect.	Adjust the severity of the CLP model by modifying the ligation site or the needle gauge used for puncture to achieve a model with a predictable and clinically relevant mortality rate.[10]	
Variability in in vitro T-cell activation assay results	Cell Health: Poor viability of peripheral blood mononuclear cells (PBMCs) or isolated T-cells.	Ensure proper handling and isolation of cells. Use fresh PBMCs for optimal results.
Antibody Coating: Inconsistent coating of anti-CD3 antibodies on the culture plates.	Ensure even coating of anti- CD3 antibodies at a concentration of 1-5 µg/mL and proper washing to remove unbound antibodies.	
Reltecimod Concentration: The concentrations of Reltecimod used may not be in the optimal range for inhibition.	Perform a dose-response curve with Reltecimod to determine the IC50 for the specific assay conditions.	
Difficulty in preparing Reltecimod for administration	Lack of Formulation Information: The precise details for reconstitution of the	Note: The following is general guidance. Always refer to the manufacturer's product-



	lyophilized product are not available.	specific instructions for reconstitution. Aseptically reconstitute the vial with Sterile Water for Injection, USP. Swirl gently to dissolve. The reconstituted solution should be further diluted in a compatible infusion solution (e.g., 0.9% Sodium Chloride) to the final desired concentration for intravenous administration.
Monitoring for Adverse Events	Identifying Potential Side Effects: It is crucial to monitor for any adverse events during the experiment.	In the ACCUTE trial, Reltecimod was well-tolerated, with an adverse event profile similar to placebo. The most common adverse events reported (in ~5% of patients) were anemia and acute kidney injury.[2] Monitor complete blood counts and renal function parameters.

Data Presentation

Table 1: Phase 3 ACCUTE Trial Efficacy Outcomes (Modified Intent-to-Treat Population)

Outcome	Reltecimod (n=142)	Placebo (n=148)	P-value
NICCE Success	48.6%	39.9%	0.135
Resolution of Organ Dysfunction	65.1%	52.6%	0.041

Data sourced from the ACCUTE Phase 3 clinical trial results.[5]

Table 2: Phase 3 ACCUTE Trial Efficacy Outcomes (Per-Protocol Population)



Outcome	Reltecimod	Placebo	P-value
NICCE Success	54.3%	40.3%	0.021
Resolution of Organ Dysfunction	70.9%	53.4%	0.005

Data sourced from the ACCUTE Phase 3 clinical trial results.[5]

Experimental Protocols

Protocol 1: In Vitro T-Cell Activation Assay to Assess Reltecimod Activity

Objective: To evaluate the ability of **Reltecimod** to modulate T-cell activation in vitro.

Materials:

- Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors
- RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillinstreptomycin
- Anti-human CD3 monoclonal antibody (clone OKT3)
- Soluble anti-human CD28 monoclonal antibody
- **Reltecimod** (at various concentrations)
- 96-well flat-bottom culture plates
- Flow cytometer
- Cell proliferation dye (e.g., CFSE)
- Cytokine analysis kit (e.g., ELISA for IL-2 and IFN-y)

Methodology:



- Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody at a concentration of 5 μg/mL in sterile PBS. Incubate for 2 hours at 37°C or overnight at 4°C. Wash the wells three times with sterile PBS to remove unbound antibody.
- Cell Preparation: Isolate PBMCs from heparinized blood using Ficoll density-gradient centrifugation. Resuspend the cells in complete RPMI 1640 medium. For proliferation assays, label the cells with a cell proliferation dye according to the manufacturer's instructions.
- Treatment and Stimulation: Add 2 x 10⁵ cells to each well of the anti-CD3 coated plate. Add soluble anti-CD28 antibody to a final concentration of 2 μg/mL. Add Reltecimod at the desired final concentrations to the appropriate wells. Include vehicle control wells.
- Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72-96 hours.
- Analysis:
 - Proliferation: Harvest the cells and analyze by flow cytometry to determine the dilution of the cell proliferation dye as a measure of cell division.
 - Cytokine Production: Collect the culture supernatants and measure the concentration of IL-2 and IFN-y using ELISA.

Protocol 2: Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis

Objective: To evaluate the in vivo efficacy of a single dose of **Reltecimod** in a polymicrobial sepsis model.

Materials:

- Male C57BL/6 mice (8-12 weeks old)
- Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
- Surgical instruments (scissors, forceps)



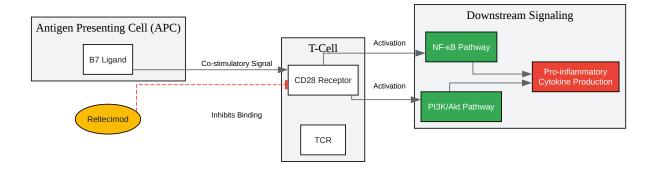
- 3-0 silk suture
- 21-gauge needle
- Reltecimod (5 mg/kg)
- Sterile 0.9% saline
- Buprenorphine for analgesia

Methodology:

- Anesthesia and Surgical Preparation: Anesthetize the mouse and shave the abdomen.
 Disinfect the surgical area with an appropriate antiseptic.
- Laparotomy: Make a 1-cm midline incision through the skin and peritoneum to expose the cecum.
- Cecal Ligation and Puncture: Ligate the cecum with a 3-0 silk suture at a position that is 50% of the distance between the distal pole and the base of the cecum to induce mid-grade sepsis.[10] Puncture the cecum once through-and-through with a 21-gauge needle.[1] A small amount of feces can be extruded to ensure patency.
- Closure: Return the cecum to the peritoneal cavity and close the abdominal wall and skin with sutures or wound clips.
- Fluid Resuscitation and Analgesia: Immediately after surgery, administer 1 mL of prewarmed sterile saline subcutaneously for fluid resuscitation.[10] Administer buprenorphine for post-operative pain relief.
- Reltecimod Administration: At 1-2 hours post-CLP, administer a single intravenous dose of Reltecimod (5 mg/kg) or vehicle control.
- Monitoring: Monitor the mice for survival, weight loss, and clinical signs of sepsis over a
 period of 7-14 days. Blood and tissue samples can be collected at specified time points for
 cytokine analysis and bacterial load determination.



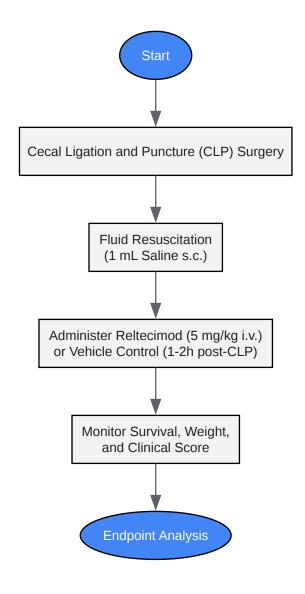
Visualizations



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Caption: Reltecimod's mechanism of action on the CD28 signaling pathway.

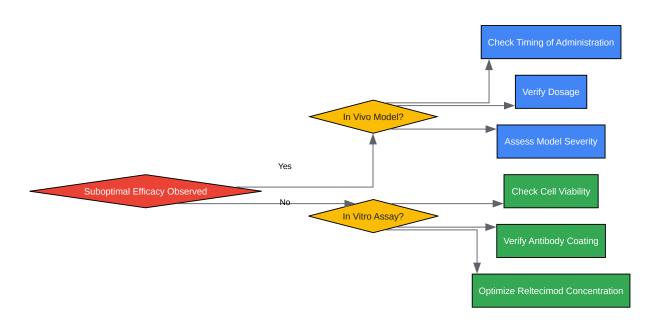




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Caption: Experimental workflow for the in vivo CLP mouse model.





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Caption: Troubleshooting logic for suboptimal **Reltecimod** efficacy.

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